molecular formula C35H53N3O3 B11561681 4-(decanoylamino)-N-[4-(undecylcarbamoyl)phenyl]benzamide

4-(decanoylamino)-N-[4-(undecylcarbamoyl)phenyl]benzamide

Cat. No.: B11561681
M. Wt: 563.8 g/mol
InChI Key: FSWOVSYHKHPZGS-UHFFFAOYSA-N
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Description

4-(decanoylamino)-N-[4-(undecylcarbamoyl)phenyl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core with decanoylamino and undecylcarbamoyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decanoylamino)-N-[4-(undecylcarbamoyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The decanoylamino and undecylcarbamoyl groups are introduced through acylation reactions. Common reagents used in these reactions include decanoyl chloride and undecyl isocyanate, which react with the amine groups on the benzamide core under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(decanoylamino)-N-[4-(undecylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

4-(decanoylamino)-N-[4-(undecylcarbamoyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-(decanoylamino)-N-[4-(undecylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins, altering their function and activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary depending on the biological context, but they often involve modulation of enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((decanoylamino)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate
  • 4-(2-((decanoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Uniqueness

4-(decanoylamino)-N-[4-(undecylcarbamoyl)phenyl]benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications .

Properties

Molecular Formula

C35H53N3O3

Molecular Weight

563.8 g/mol

IUPAC Name

4-(decanoylamino)-N-[4-(undecylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C35H53N3O3/c1-3-5-7-9-11-12-14-16-18-28-36-34(40)29-20-26-32(27-21-29)38-35(41)30-22-24-31(25-23-30)37-33(39)19-17-15-13-10-8-6-4-2/h20-27H,3-19,28H2,1-2H3,(H,36,40)(H,37,39)(H,38,41)

InChI Key

FSWOVSYHKHPZGS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CCCCCCCCC

Origin of Product

United States

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